Lafadofensine SNDRI Profile Versus Solriamfetol Dual Reuptake Inhibitor Selectivity
Lafadofensine is classified as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), demonstrating balanced inhibition across all three monoamine transporters [1]. In contrast, the comparator solriamfetol exhibits selective dual reuptake inhibition at dopamine (DA; IC50 = 2.9 µM) and norepinephrine (NE; IC50 = 4.4 µM) transporters, with negligible functional activity at the serotonin transporter (SERT IC50 > 100 µM) [2]. While direct quantitative affinity data for Lafadofensine at individual transporters is not publicly available, the qualitative classification as an SNDRI versus solriamfetol's dual reuptake inhibitor profile represents a fundamental mechanistic differentiation.
| Evidence Dimension | Transporter selectivity profile |
|---|---|
| Target Compound Data | SNDRI (serotonin–norepinephrine–dopamine reuptake inhibitor) |
| Comparator Or Baseline | Solriamfetol: DA IC50 = 2.9 µM; NE IC50 = 4.4 µM; SERT IC50 > 100 µM |
| Quantified Difference | Not directly quantifiable; mechanistic classification differs |
| Conditions | In vitro transporter inhibition assays |
Why This Matters
Researchers requiring balanced triple reuptake inhibition cannot substitute solriamfetol due to its lack of functional serotonin transporter activity.
- [1] Lafadofensine - Wikipedia. (2024). Retrieved from https://en.wikipedia.org/wiki/Lafadofensine View Source
- [2] Baladi, M. G., Forster, M. J., Gatch, M. B., Mailman, R. B., Hyman, D. L., Carter, L. P., & Janowsky, A. (2018). Characterization of the neurochemical and behavioral effects of solriamfetol (JZP-110), a selective dopamine and norepinephrine reuptake inhibitor. Journal of Pharmacology and Experimental Therapeutics, 366(2), 367-376. View Source
